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Introduction
Remodelin, a selective inhibitor of N-acetyltransferase 10 (NAT10), has emerged as a

promising small molecule for cancer therapy.[1] It has been shown to suppress the growth of

various cancer cells, including prostate and non-small cell lung cancer, by inhibiting NAT10

activity, which in turn slows DNA replication.[1][2][3] Recent studies employing untargeted

metabolomics have shed light on the metabolic perturbations induced by Remodelin, revealing

significant alterations in cancer cell metabolism. This application note summarizes the key

metabolic changes observed in Remodelin-treated cancer cells and provides detailed protocols

for investigating these effects.

An untargeted metabolomics study on cancer cells treated with Remodelin identified 138

metabolites, of which 52 were significantly altered.[4] The most profound changes were

observed in metabolites associated with mitochondrial fatty acid elongation (MFAE) and beta-

oxidation.[5] This suggests that Remodelin's anti-cancer activity may be, in part, mediated

through the disruption of mitochondrial lipid metabolism.
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Treatment of cancer cells with Remodelin leads to a distinct metabolic reprogramming

characterized by:

Disruption of Mitochondrial Lipid Metabolism: A significant decrease in total cholesterol and

triglycerides is observed in cancer cells following Remodelin treatment.

Alterations in Fatty Acid Metabolism: Key metabolites involved in mitochondrial fatty acid

elongation and beta-oxidation, such as lauroyl-CoA, (S)-3-hydroxyhexadecanoyl-CoA, and

NAD+, are significantly modified.[5]

Gene Expression Changes: The expression of genes associated with the MFAE pathway,

including Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial

trans-2-enoyl-CoA reductase (MECR), are altered.[5]

These findings highlight the potential of using untargeted metabolomics as a powerful tool to

elucidate the mechanism of action of novel anti-cancer compounds like Remodelin.

Quantitative Summary of Metabolomic Changes
The following table summarizes the quantitative data from an untargeted metabolomics study

on Remodelin-treated cancer cells.

Category
Total Metabolites
Detected

Significantly
Altered Metabolites

Key Affected
Pathways

Untargeted

Metabolomics
138 52

Mitochondrial Fatty

Acid Elongation, Beta-

Oxidation

Experimental Protocols
To enable researchers to investigate the metabolic effects of Remodelin, detailed protocols for

key experiments are provided below.
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This protocol describes the general procedure for culturing cancer cells and treating them with

Remodelin.

Materials:

Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-

streptomycin)

Remodelin (stock solution in DMSO)

Cell culture flasks or plates

Incubator (37°C, 5% CO2)

Procedure:

Culture cancer cells in complete medium in a 37°C, 5% CO2 incubator.

Seed cells into appropriate culture plates (e.g., 6-well plates for metabolomics and western

blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth

during the experiment.

Allow cells to adhere and grow for 24 hours.

Prepare working concentrations of Remodelin by diluting the stock solution in a complete

culture medium. A vehicle control (DMSO) should be prepared in parallel.

Remove the medium from the cells and replace it with the medium containing the desired

concentration of Remodelin or vehicle control. Doses ranging from 10-40 µM for 24-48 hours

are commonly used.[1][2]

Incubate the cells for the desired treatment period.
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This protocol outlines the steps for preparing cell extracts for untargeted metabolomics

analysis.

Materials:

Ice-cold 0.9% NaCl solution

Liquid nitrogen

Pre-chilled extraction solvent (e.g., 80% methanol)

Cell scraper

Microcentrifuge tubes

Centrifuge (4°C)

Procedure:

After Remodelin treatment, place the culture plates on ice.

Aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl.

Immediately add liquid nitrogen to the plate to quench metabolism.

Add pre-chilled 80% methanol to each well and scrape the cells.

Transfer the cell lysate to a microcentrifuge tube.

Vortex the samples for 1 minute and incubate on ice for 20 minutes.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the metabolites and transfer it to a new tube.

Dry the supernatant using a vacuum concentrator.

Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2657546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS Based Untargeted Metabolomics
A general workflow for LC-MS/MS analysis is described below. Specific parameters will need to

be optimized based on the instrument used.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

Inject the samples onto the LC system. A HILIC column is often used for the separation of

polar metabolites.

The LC eluent is introduced into the mass spectrometer for analysis.

Acquire data in both positive and negative ionization modes to cover a wider range of

metabolites.

Data processing involves peak picking, alignment, and normalization using software like

XCMS or MetaboAnalyst.[6]

Metabolite identification is performed by matching the m/z values and fragmentation patterns

to metabolomics databases (e.g., METLIN, HMDB).

Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

96-well plates with treated cells

MTT solution (5 mg/mL in PBS)
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DMSO

Microplate reader

Procedure:

After Remodelin treatment, add 10 µL of MTT solution to each well of the 96-well plate.

Incubate the plate at 37°C for 4 hours.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate gently for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, apoptotic, and necrotic cells.

Materials:

Treated cells

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell

suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.

Add 400 µL of 1X binding buffer to each tube.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
This protocol is used to detect changes in protein expression levels.

Materials:

Treated cells

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., against NAT10, E-cadherin, N-cadherin, Vimentin)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagent

Procedure:

Lyse the treated cells in RIPA buffer.

Determine the protein concentration using the BCA assay.

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Detect the protein bands using a chemiluminescence reagent and an imaging system.
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Figure 1: Experimental workflow for investigating the effects of Remodelin.
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Figure 2: Signaling pathways affected by Remodelin in cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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